1-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine; bis(formic acid)
Description
Chemical Structure: The compound consists of a piperidine core substituted at the 1-position with a methanesulfonyl group and at the 4-position with a methyl-linked 2,4-dimethylpiperazine moiety. It is stabilized as a bis(formic acid) salt.
Molecular Formula: C₂₁H₃₅N₃O₆ (MW: 425.52 g/mol) .
Key Features:
- Methanesulfonyl group: Enhances metabolic stability and modulates electronic properties via electron-withdrawing effects.
- 2,4-Dimethylpiperazine: A common pharmacophore in drug design, influencing solubility and receptor interactions.
- Formic acid counterion: Likely improves crystallinity and bioavailability .
Properties
IUPAC Name |
2,4-dimethyl-1-[(1-methylsulfonylpiperidin-4-yl)methyl]piperazine;formic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2S.2CH2O2/c1-12-10-14(2)8-9-15(12)11-13-4-6-16(7-5-13)19(3,17)18;2*2-1-3/h12-13H,4-11H2,1-3H3;2*1H,(H,2,3) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZFXGJOKAPIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)S(=O)(=O)C)C.C(=O)O.C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperazine Derivatives with Alkyl Substituents
Key Observations :
- Basicity : The target compound’s pKa is likely reduced compared to 1,4-dimethylpiperazine (pKa 8.0) due to the electron-withdrawing methanesulfonyl group .
- Catalytic Utility : 1,4-Dimethylpiperazine is used in urethane formation catalysis, but the target compound’s bulkier structure may limit such applications .
Piperazine Derivatives with Aryl Substituents
Key Observations :
- Aryl vs. Sulfonyl Groups : Aryl-substituted piperazines (e.g., fluorophenyl, bromophenyl) prioritize receptor binding, while the methanesulfonyl group in the target compound may enhance solubility and stability .
- Stereochemistry : Chiral analogs like (2S,5R)-1-(4-fluorobenzyl)-2,5-dimethylpiperazine demonstrate the importance of stereochemistry in biological activity, a factor needing evaluation in the target compound .
Piperazine Derivatives in Catalysis
Key Observations :
- The target compound’s complex structure may limit catalytic utility compared to simpler dimethylpiperazines.
- Dehydrogenation reactions require unhindered piperazines, suggesting the target compound’s steric bulk could impede such processes .
Unique Advantages of the Target Compound
- Dual Functional Groups : The methanesulfonyl group and 2,4-dimethylpiperazine offer synergistic electronic and steric effects for receptor binding.
- Enhanced Solubility : The bis(formic acid) salt improves aqueous solubility, critical for oral bioavailability .
- Drug-Likeness : Aligns with PROTAC linker design principles, where piperazine rings balance pKa and metabolic stability .
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